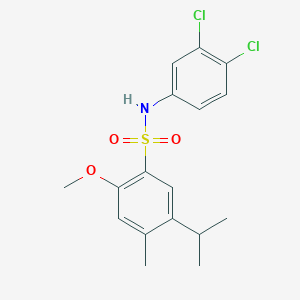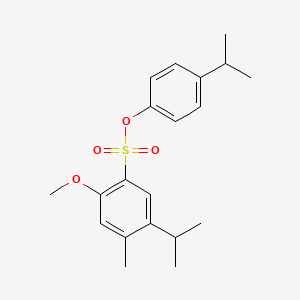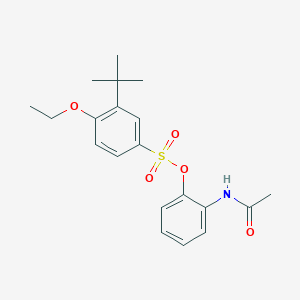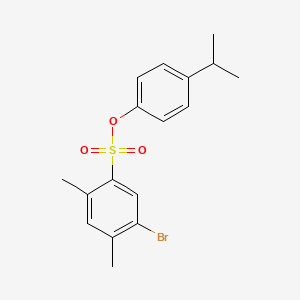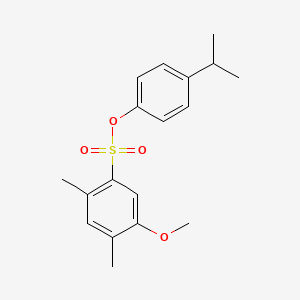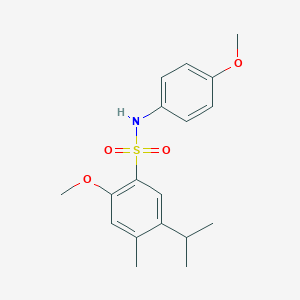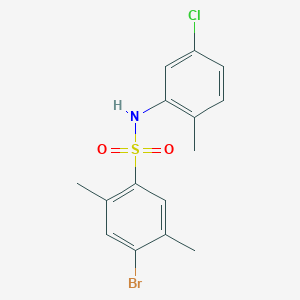
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide, also known as BRD6897, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides and has been studied for its potential use in treating various diseases.
Mecanismo De Acción
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide works by selectively inhibiting the activity of HDACs and BRDs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. BRDs are proteins that bind to acetylated histones, leading to increased gene expression. By inhibiting the activity of HDACs and BRDs, 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide can alter gene expression and cellular processes, leading to therapeutic effects.
Biochemical and Physiological Effects
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and improve cognitive function in animal models of neurodegenerative disorders. However, further studies are needed to fully understand the biochemical and physiological effects of 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. It is also stable and has a long half-life, making it suitable for in vitro and in vivo studies. However, 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is also limited by its specificity for HDACs and BRDs. It may not be effective against other targets, and its off-target effects are not fully understood.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its effects on gene expression and cellular processes. Additionally, further studies are needed to understand the biochemical and physiological effects of 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide and to optimize its synthesis and formulation for clinical use.
Métodos De Síntesis
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide can be synthesized using a multistep process involving the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 5-chloro-2-methylaniline. The resulting compound is then treated with sodium hydroxide to produce 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide. This synthesis method has been optimized to produce high yields of pure 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have inhibitory effects on various enzymes and proteins, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes and proteins are involved in various cellular processes, including gene expression, DNA repair, and cell differentiation. By inhibiting these enzymes and proteins, 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has the potential to treat various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S/c1-9-4-5-12(17)8-14(9)18-21(19,20)15-7-10(2)13(16)6-11(15)3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTQZAIFJNZHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
